molecular formula C20H22N4O4S2 B2494740 1-(methylsulfonyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide CAS No. 1797963-37-1

1-(methylsulfonyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2494740
CAS No.: 1797963-37-1
M. Wt: 446.54
InChI Key: DBLDTCSYZSXMDL-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide is an intricate organic compound that integrates various functional groups and heterocycles. Such complexity often translates to significant bioactivity and versatility in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(methylsulfonyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide typically involves a multi-step synthetic route:

  • Formation of the piperidine ring: : Starting with a substituted aniline, the piperidine ring can be constructed via cyclization.

  • Introduction of the carboxamide group: : This involves the reaction of the piperidine derivative with an appropriate acid chloride or anhydride.

  • Oxadiazole synthesis: : The formation of the oxadiazole ring might involve cyclodehydration of an acyl hydrazide precursor.

  • Thienyl group introduction: : Coupling the thiophene moiety to the oxadiazole ring, possibly via a Suzuki or Stille coupling.

  • Sulfonylation: : Finally, the methylsulfonyl group can be introduced using standard sulfonylation conditions with a methyl sulfonyl chloride.

Industrial Production Methods

Industrial-scale production of such compounds would require optimization for yield and purity:

  • Optimized reaction conditions: : Utilizing continuous flow reactors for better control of reaction conditions.

  • Catalysis: : Employing suitable catalysts to enhance reaction rates and selectivity.

  • Purification: : Advanced purification techniques like preparative HPLC or crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation at the sulfur atom, converting the methylsulfonyl group to a sulfone.

  • Reduction: : Potential reduction of the oxadiazole ring under specific conditions.

  • Substitution: : Electrophilic and nucleophilic substitution at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Employing reagents such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Reagents like halides, nucleophiles, or electrophiles depending on the target transformation.

Major Products

  • Oxidation: : Conversion to sulfone derivatives.

  • Reduction: : Reduced oxadiazole or thiophene derivatives.

  • Substitution: : Various substituted phenyl or piperidine derivatives.

Scientific Research Applications

1-(methylsulfonyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide finds applications in various fields:

  • Chemistry: : Serves as a building block for the synthesis of more complex molecules.

  • Biology: : Potential use as a ligand in binding studies.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in materials science for the development of new polymers or as a catalyst in specific chemical reactions.

Mechanism of Action

The compound's mechanism of action would depend on its target application:

  • Molecular targets: : It might interact with specific enzymes or receptors, inhibiting or activating their function.

  • Pathways involved: : Could influence signaling pathways, such as apoptosis in cancer cells or inflammatory pathways.

Comparison with Similar Compounds

When compared with similar compounds, 1-(methylsulfonyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide stands out due to its unique structural features and potential bioactivity.

  • Similar Compounds

    • N-(2-(4-chlorophenyl)ethyl)-N-methyl-2-(4-methylphenyl)-1,2,4-oxadiazol-5-amine.

    • 1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide.

    • 3-(phenylmethyl)-1,2,4-oxadiazole derivatives.

These similar compounds might share some functional groups and structural elements but differ in their specific bioactivities and applications.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-30(26,27)24-10-8-14(9-11-24)20(25)21-16-6-3-2-5-15(16)13-18-22-19(23-28-18)17-7-4-12-29-17/h2-7,12,14H,8-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLDTCSYZSXMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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